molecular formula C10H11F7O3 B13423953 4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 31185-68-9

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B13423953
CAS No.: 31185-68-9
M. Wt: 312.18 g/mol
InChI Key: MEQDZELXTCMMLF-UHFFFAOYSA-N
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Description

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with multiple oxygen atoms and a heptafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[222]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of specialized equipment to handle fluorinated reagents and ensure safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-1,1,2,2,3,3,3-heptafluoropropane: Shares the heptafluoropropyl group but differs in the core structure.

    1,1,1,3,3,3-hexafluoro-2-propanol: Another fluorinated compound with different functional groups and applications.

Uniqueness

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with a highly fluorinated side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

31185-68-9

Molecular Formula

C10H11F7O3

Molecular Weight

312.18 g/mol

IUPAC Name

4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H11F7O3/c1-2-6-3-18-10(19-4-6,20-5-6)8(13,14)7(11,12)9(15,16)17/h2-5H2,1H3

InChI Key

MEQDZELXTCMMLF-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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